

Quantitative Data on Elimination and Biotransformation

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Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

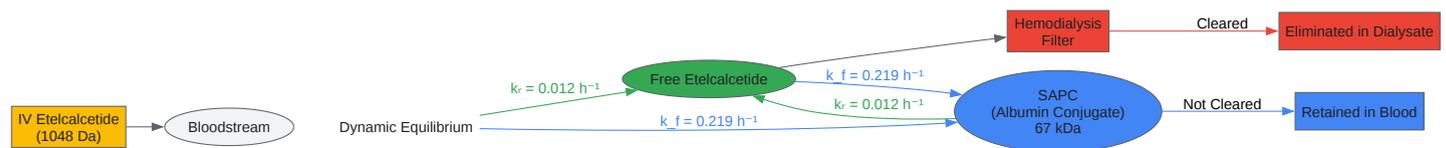
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| Parameter | Value | Context / Condition |
|----------------------------------|---------------------------|--------------------------------------------|
| Total Dose Recovered | ~67% | 176 days post-dose [1] |
| Eliminated in Dialysate | ~60% of administered dose | Primary route of elimination [1] [2] |
| Etelcalcetide Dialysis Clearance | 7.66 L/h [3] | In patients on hemodialysis |
| SAPC Formation Rate (k_f) | 0.219 h ⁻¹ | From etelcalcetide to SAPC [4] |
| SAPC Reversion Rate (k_r) | 0.012 h ⁻¹ | From SAPC back to etelcalcetide [4] |
| Rate Ratio (k_f / k_r) | 18.25 | Formation is 18x faster than reversion [4] |
| Molecular Weight (Etelcalcetide) | 1048 Da [1] | Small peptide |
| Molecular Weight (SAPC) | ~67,365 Da [4] | Too large for dialytic removal [4] |

Etelcalcetide Biotransformation and Elimination Pathways

The following diagram illustrates the dynamic equilibrium of etelcalcetide in blood and its elimination through hemodialysis.



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Etelcalcetide's reversible biotransformation to SAPC determines its dialytic clearance. Free drug is removed, while the albumin-bound pool is retained [4] [1].

Key Experimental Protocols

The core understanding of etelcalcetide's elimination comes from two pivotal types of studies.

In Vitro Hemodialysis and Biotransformation [4]

This methodology was designed to characterize the key determinants of etelcalcetide pharmacokinetics.

- **Objective:** To characterize dialytic clearance and the impact of biotransformation on this process.
- **Key Experimental Conditions:**
 - **Condition 1 (Intrinsic Dialyzability):** [^{14}C]Etelcalcetide was added to dialysate fluid (no blood) to measure its intrinsic ability to cross the dialyzer membrane without interference from biotransformation.
 - **Condition 2 (Immediate Dialysis):** [^{14}C]Etelcalcetide was added to bovine blood, and hemodialysis was initiated immediately. This emulates clinical dosing just before a dialysis

session.

- **Condition 3 (Delayed Dialysis):** [^{14}C]Etelcalcetide was added to bovine blood and pre-incubated for 3 hours at 37°C before starting hemodialysis. This allows equilibrium between etelcalcetide and SAPC to establish, emulating dialysis long after a dose.
- **Apparatus:** A closed-loop system using an Optiflux dialyzer. A blood compartment (reservoir A, 0.5 L) was circulated through the dialyzer's fibers at 50 mL/min (Q_B), and a dialysate compartment (reservoir B, 5 L) was circulated outside the fibers at 250 mL/min (Q_D).
- **Sample Analysis:** Concentrations of etelcalcetide, urea, creatinine, and vitamin B12 were measured in both reservoirs over time. Radiometric analysis tracked the ^{14}C label.

Clinical Microtracer Study in Hemodialysis Patients [1]

This study provided direct, quantitative human data on the routes and extent of elimination.

- **Objective:** To elucidate the pharmacokinetics, biotransformation, and excretion of etelcalcetide in the target patient population.
- **Study Design:** A phase I, open-label study where patients on hemodialysis received a single 10 mg intravenous dose of etelcalcetide containing a microtracer quantity of [^{14}C]etelcalcetide.
- **Dosing:** The dose was administered as a bolus into the arm opposite the hemodialysis access **at the end** of a hemodialysis session.
- **Sample Collection:** Extensive collection over 176 days included:
 - **Blood:** To determine concentrations of etelcalcetide and total drug-related radioactivity.
 - **Dialysate:** The entire volume from each hemodialysis session was collected to quantify eliminated drug.
 - **Urine and Feces:** Collected to assess minor non-dialytic elimination routes.
- **Analytical Method:** Due to the very low levels of radioactivity from the microtracer, highly sensitive **Accelerator Mass Spectrometry (AMS)** was used for quantification.

Scientific and Clinical Implications

The experimental data directly informs critical aspects of clinical drug development and use.

- **Dosing Schedule:** As hemodialysis efficiently clears free etelcalcetide, it is essential to administer the dose **after** the hemodialysis session. This prevents the immediate removal of a significant fraction of the drug before it can distribute and exert its therapeutic effect [4] [2] [5].
- **Sustained Pharmacological Effect:** The SAPC acts as a **circulating reservoir**. After hemodialysis removes free etelcalcetide from the plasma, the slow reversion of SAPC back to the active drug helps

to restore therapeutic concentrations in the interdialytic period, supporting a three-times-weekly dosing regimen [1] [2].

- **Minimal Drug-Drug Interaction Risk:** Etelcalcetide is not metabolized by hepatic cytochrome P450 enzymes. Its biotransformation occurs via disulfide exchange in the blood, presenting a low risk for pharmacokinetic interactions with co-administered drugs [3] [2].

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References

1. Pharmacokinetics, Biotransformation, and Excretion of [14 ... [link.springer.com]
2. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]
3. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]
4. Determination of Etelcalcetide Biotransformation and ... [pmc.ncbi.nlm.nih.gov]
5. Dosing & Monitoring - Parsabiv® (etelcalcetide) [parsabivhcp.com]

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